molecular formula C10H21N B1582429 N,N-Diethylcyclohexylamine CAS No. 91-65-6

N,N-Diethylcyclohexylamine

Cat. No. B1582429
CAS RN: 91-65-6
M. Wt: 155.28 g/mol
InChI Key: CIXSDMKDSYXUMJ-UHFFFAOYSA-N
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Description

N,N-Diethylcyclohexylamine is a chemical compound with the linear formula C6H11N(C2H5)2 . It has a molecular weight of 155.28 .


Synthesis Analysis

The synthesis of N,N-Diethylcyclohexylamine can be achieved from Sodium triacetoxyborohydride and Cyclohexylamine .


Molecular Structure Analysis

The molecular structure of N,N-Diethylcyclohexylamine is represented by the linear formula C6H11N(C2H5)2 . This indicates that the molecule consists of a cyclohexylamine core with two ethyl groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

N,N-Diethylcyclohexylamine has a refractive index of n20/D 1.4562 (lit.) and a boiling point of 194-195 °C (lit.) . The density of N,N-Diethylcyclohexylamine is 0.85 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Analytical Characterizations

N,N-Diethylcyclohexylamine and related arylcyclohexylamines have been studied for their synthesis and analytical characterizations. These compounds, including N-alkyl derivatives, have been analyzed using various techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, ultraviolet diode array detection, and infrared spectroscopy. These studies are significant in forensic and legislative contexts, especially in identifying new psychoactive substances (Wallach et al., 2016).

Electrochemical Fluorination

Research has explored the electrochemical fluorination of N,N-diethylcyclohexylamine, resulting in F-amines and other compounds from incomplete fluorination and fragmentation reactions. This process has implications for the synthesis of fluorinated organic compounds, which are valuable in various chemical applications (Conte et al., 1986).

Genotoxicity Studies

The genotoxic potential of compounds related to N,N-diethylcyclohexylamine, such as N-Nitrosodicyclohexylamine, has been investigated. Studies using V79 Chinese hamster cells have demonstrated the genotoxic effects in the single cell gel assay and the sister chromatid exchange test. These findings are crucial for understanding the health hazards associated with the use of these compounds in various formulations (Gebel et al., 2001).

Polymerization Studies

In the field of polymer science, N,N-diethylcyclohexylamine has been utilized as an initiator for the polymerization of certain monomers. This application is vital in synthesizing polymers with specific properties and functionalities, demonstrating the compound's utility in materials science (Han et al., 2013).

Catalytic Applications

The compound has been used in catalytic processes, such as in the synthesis of amine-capped polyethylenes. This research highlights the versatility of N,N-diethylcyclohexylamine in catalysis, contributing to the development of novel materials and chemical processes (Amin & Marks, 2007).

Safety and Hazards

When handling N,N-Diethylcyclohexylamine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Exposure to dust, fume, gas, mist, vapors, or spray should be avoided. Use should be limited to outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXSDMKDSYXUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021799
Record name N,N-Diethylcyclohexylamine
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Molecular Weight

155.28 g/mol
Source PubChem
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Physical Description

Liquid
Record name Cyclohexanamine, N,N-diethyl-
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Product Name

N,N-Diethylcyclohexylamine

CAS RN

91-65-6
Record name N,N-Diethylcyclohexylamine
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Record name Cyclohexyldiethylamine
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Record name N,N-Diethylcyclohexylamine
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Record name Cyclohexanamine, N,N-diethyl-
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Record name N,N-Diethylcyclohexylamine
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Record name Cyclohexyldiethylamine
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Record name CYCLOHEXYLDIETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes perfluoro-N,N-Diethylcyclohexylamine a potential candidate for blood substitute formulations?

A1: While the provided abstracts do not delve into the specific mechanisms, perfluoro-N,N-Diethylcyclohexylamine's potential in blood substitute formulations likely stems from the unique properties of perfluorocarbons (PFCs). [] PFCs are chemically inert and possess a high capacity for dissolving gases like oxygen and carbon dioxide. This makes them attractive for potential use as artificial oxygen carriers in blood substitutes. [] Further research is needed to fully understand the interaction of perfluoro-N,N-Diethylcyclohexylamine with biological systems and its efficacy as a blood substitute component.

Q2: Are there any other research areas where N,N-Diethylcyclohexylamine derivatives are being explored?

A2: The second abstract suggests that N,N-Diethylcyclohexylamine can function as a template in the synthesis of uranyl oxalate complexes. [] This highlights its potential utility in inorganic chemistry, particularly in controlling the structure and properties of metal-organic frameworks. Further research could explore the specific influence of N,N-Diethylcyclohexylamine on the resulting uranyl oxalate structures and their potential applications.

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